molecular formula C15H12N4O6 B157134 n,n'-Bis(4-nitrophenyl)propanediamide CAS No. 1900-40-9

n,n'-Bis(4-nitrophenyl)propanediamide

Cat. No. B157134
CAS RN: 1900-40-9
M. Wt: 344.28 g/mol
InChI Key: WBLWPECXWHXTJN-UHFFFAOYSA-N
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Description

N,N'-Bis(4-nitrophenyl)propanediamide is a compound that is structurally related to several other compounds with aromatic and nitro functional groups. While the specific compound N,N'-Bis(4-nitrophenyl)propanediamide is not directly mentioned in the provided papers, we can infer some general characteristics based on similar compounds. For instance, compounds with nitrobenzylidene groups, such as N,N'-bis(4-nitrobenzylidene)ethane-1,2-diamine and N,N'-bis(4-nitrobenzylidene)propane-1,3-diamine, exhibit strong intermolecular interactions such as hydrogen bonding and pi-pi stacking interactions, which contribute to their solid-state structures .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include condensation, hydrolyzation, and dehydration steps. For example, the preparation of 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride involves a five-step process starting from bisphenol A and n-methyl-4-nitrophthalimide, with an overall yield of 48.0% . Although the synthesis of N,N'-Bis(4-nitrophenyl)propanediamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-Bis(4-nitrophenyl)propanediamide often features aromatic rings and functional groups that enable specific interactions. For instance, the structure of N,N'-bis(2-hydroxyphenyl)butanediamide includes two hydroxyphenyl moieties attached to a butanediamide linker . These structural motifs are likely to influence the molecular conformation and intermolecular interactions of N,N'-Bis(4-nitrophenyl)propanediamide.

Chemical Reactions Analysis

The chemical reactivity of N,N'-Bis(4-nitrophenyl)propanediamide can be anticipated to involve its nitro and amide functional groups. Similar compounds exhibit reactivity that is characteristic of these functional groups, such as participation in hydrogen bonding and potential for further chemical modifications. The presence of aromatic rings also suggests the possibility of electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Bis(4-nitrophenyl)propanediamide would be influenced by its molecular structure. Compounds with similar structural features, such as aromatic rings and nitro groups, typically have high melting points and exhibit significant intermolecular interactions in the solid state, as evidenced by the pi-stacked hydrogen-bonded sheets and chains observed in related compounds . These interactions can affect solubility, stability, and other physical properties.

Scientific Research Applications

Methods of Application or Experimental Procedures

The efficiency of the stabilizers was investigated using thermogravimetric analysis, Bergmann–Junk test, and differential scanning calorimetry .

Results or Outcomes

The study reported that both polymers and their 50:50% blend showed promising results as stabilizers for nitrate ester-based energetic materials .

2. Synthesis of Metal Complexes

Summary of the Application

“N,n’-Bis(4-nitrophenyl)propanediamide” has been used in the synthesis of some metal complexes. These complexes were then subjected to spectral and thermal investigation of their structures .

Results or Outcomes

The outcomes of this research were not detailed in the source .

3. Nonlinear Optical Crystal

Summary of the Application

“N,n’-Bis(4-nitrophenyl)propanediamide” has been used in the design of an organic nonlinear optical crystal, N,N′ bis(4-nitrophenyl)-(1R,2R)-diaminocyclohexane (BNDC). This crystal exhibits enhanced Second Harmonic Generation (SHG) efficiency .

Results or Outcomes

BNDC exhibits enhanced SHG efficiency 1.15 times higher than that of the NitroPhenyl-l-Prolinol (NPP) .

4. Chemical Synthesis

Summary of the Application

“N,n’-Bis(4-nitrophenyl)propanediamide” is a chemical compound that can be used in various chemical synthesis processes .

Results or Outcomes

The outcomes of this research were not detailed in the source .

5. Chemical Synthesis

Summary of the Application

“N,n’-Bis(4-nitrophenyl)propanediamide” is a chemical compound that can be used in various chemical synthesis processes .

Results or Outcomes

The outcomes of this research were not detailed in the source .

6. Nonlinear Optical Crystal

Summary of the Application

“N,n’-Bis(4-nitrophenyl)propanediamide” has been used in the design of an organic nonlinear optical crystal, N,N′ bis(4-nitrophenyl)-(1R,2R)-diaminocyclohexane (BNDC). This crystal exhibits enhanced Second Harmonic Generation (SHG) efficiency .

Results or Outcomes

BNDC exhibits enhanced SHG efficiency 1.15 times higher than that of the NitroPhenyl-l-Prolinol (NPP) .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N,N'-bis(4-nitrophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c20-14(16-10-1-5-12(6-2-10)18(22)23)9-15(21)17-11-3-7-13(8-4-11)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLWPECXWHXTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281051
Record name N~1~,N~3~-Bis(4-nitrophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n'-Bis(4-nitrophenyl)propanediamide

CAS RN

1900-40-9
Record name NSC19913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Bis(4-nitrophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Chacón-Garcı́a, R Martı́nez - European journal of medicinal chemistry, 2001 - Elsevier
The one- and two-step syntheses of N,N′-(dinitrophenyl)alkanediamides and N,N′-(diaminophenyl)alkanediamides from 4-nitroaniline were carried out. These compounds were …
Number of citations: 9 www.sciencedirect.com

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